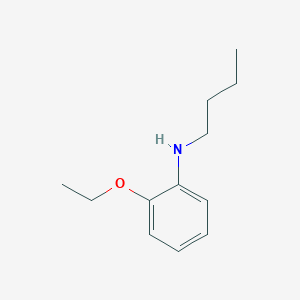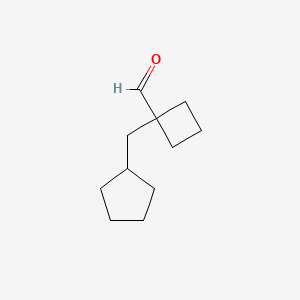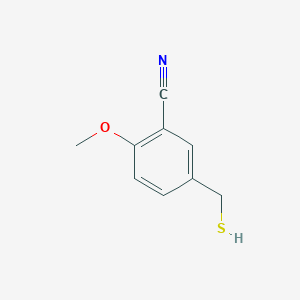
2-Methoxy-5-(sulfanylmethyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5-(sulfanylmethyl)benzonitrile is an organic compound with the molecular formula C9H9NOS and a molecular weight of 179.24 g/mol . This compound is characterized by the presence of a methoxy group (-OCH3) and a sulfanylmethyl group (-SCH3) attached to a benzonitrile core. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(sulfanylmethyl)benzonitrile typically involves the reaction of 2-methoxy-5-chlorobenzonitrile with sodium sulfide in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature conditions, usually between 40-65°C, for a duration of 8-16 hours . After the reaction, the product is purified through filtration and vacuum concentration to obtain high-purity this compound.
Industrial Production Methods
For large-scale industrial production, the process is optimized to ensure high yield and purity while minimizing environmental impact. This involves using eco-friendly solvents and catalysts, as well as implementing efficient purification techniques to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(sulfanylmethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted benzonitriles depending on the reagents used.
Scientific Research Applications
2-Methoxy-5-(sulfanylmethyl)benzonitrile is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research on its potential therapeutic applications, including its role as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(sulfanylmethyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and sulfanylmethyl groups contribute to its binding affinity and selectivity, influencing various biochemical pathways. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-methylbenzonitrile: Lacks the sulfanylmethyl group, resulting in different reactivity and applications.
2-Methoxy-4-(sulfanylmethyl)benzonitrile: Positional isomer with different chemical properties and uses.
Properties
Molecular Formula |
C9H9NOS |
|---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
2-methoxy-5-(sulfanylmethyl)benzonitrile |
InChI |
InChI=1S/C9H9NOS/c1-11-9-3-2-7(6-12)4-8(9)5-10/h2-4,12H,6H2,1H3 |
InChI Key |
XOVKYNDKYWUGPU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CS)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B13287881.png)
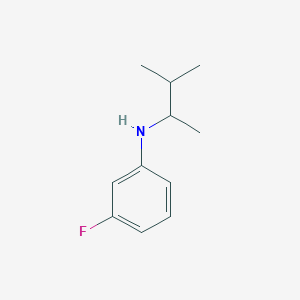
![N-[(4-bromothiophen-2-yl)methyl]-2-fluoroaniline](/img/structure/B13287903.png)
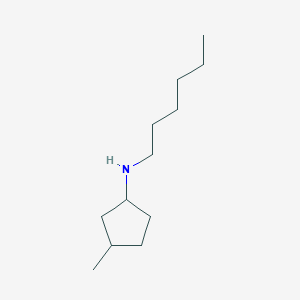
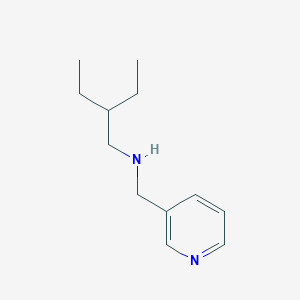
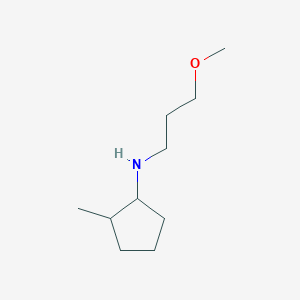
![6,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13287933.png)
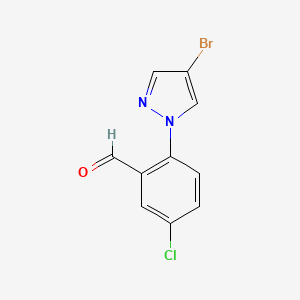

![7-Bromo-2-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B13287938.png)
